molecular formula C7H6BrNOS B598240 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 1201633-72-8

2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Cat. No.: B598240
CAS No.: 1201633-72-8
M. Wt: 232.095
InChI Key: AINBODIOGRXMKN-UHFFFAOYSA-N
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Description

2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzo[d]thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the bromine atom at the 2-position and the carbonyl group at the 7-position contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one typically involves the bromination of 5,6-dihydrobenzo[d]thiazol-7(4H)-one. One common method is to react 5,6-dihydrobenzo[d]thiazol-7(4H)-one with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 2-position of the benzo[d]thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction Reactions: The carbonyl group at the 7-position can be reduced to form the corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles (e.g., amines, thiols).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzo[d]thiazoles with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols and amines.

Scientific Research Applications

2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates for various diseases.

    Biological Studies: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Chemical Biology: The compound serves as a probe for studying biological processes and interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzo[d]thiazole: Similar structure but with a chlorine atom instead of bromine.

    5,6-Dihydrobenzo[d]thiazol-7(4H)-one: Lacks the bromine atom at the 2-position.

    2-Bromo-1H-benzimidazole: Contains a benzimidazole ring instead of a benzo[d]thiazole ring.

Uniqueness

2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one is unique due to the presence of both the bromine atom and the carbonyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and the exploration of diverse biological applications.

Properties

IUPAC Name

2-bromo-5,6-dihydro-4H-1,3-benzothiazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNOS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINBODIOGRXMKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657966
Record name 2-Bromo-5,6-dihydro-1,3-benzothiazol-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201633-72-8
Record name 2-Bromo-5,6-dihydro-1,3-benzothiazol-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
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